molecular formula C21H21N3O B2823414 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one CAS No. 1019858-00-4

4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B2823414
CAS No.: 1019858-00-4
M. Wt: 331.419
InChI Key: JCFRSLMYECGBRY-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one is a complex organic compound that features an indole ring fused with a diazinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Ring: Starting with a suitable precursor, such as an aniline derivative, the indole ring can be synthesized through Fischer indole synthesis.

    Attachment of the Isopropyl Phenyl Group: This step involves Friedel-Crafts alkylation to introduce the isopropyl group onto the phenyl ring.

    Formation of the Diazinone Ring: The final step involves cyclization reactions to form the diazinone ring, often using reagents like hydrazine and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the phenyl and indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

    Industrial Applications: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and diazinone rings may facilitate binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    5-Indol-3-YL-3-phenyl-1H,4H,5H-1,2-diazin-6-one: Lacks the isopropyl group, which may affect its binding affinity and biological activity.

    5-Indol-3-YL-3-(4-methylphenyl)-1H,4H,5H-1,2-diazin-6-one: Contains a methyl group instead of an isopropyl group, leading to different steric and electronic properties.

Uniqueness

The presence of the isopropyl group in 4-(1H-indol-3-yl)-6-[4-(propan-2-yl)phenyl]-2,3,4,5-tetrahydropyridazin-3-one imparts unique steric and electronic characteristics, potentially enhancing its interaction with specific molecular targets and improving its efficacy in various applications.

Properties

IUPAC Name

5-(1H-indol-3-yl)-3-(4-propan-2-ylphenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-13(2)14-7-9-15(10-8-14)20-11-17(21(25)24-23-20)18-12-22-19-6-4-3-5-16(18)19/h3-10,12-13,17,22H,11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFRSLMYECGBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NNC(=O)C(C2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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